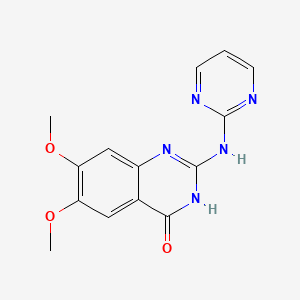![molecular formula C21H16ClN3O4 B6139688 4-chloro-N-{3-[(2-methylbenzoyl)amino]phenyl}-3-nitrobenzamide](/img/structure/B6139688.png)
4-chloro-N-{3-[(2-methylbenzoyl)amino]phenyl}-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-{3-[(2-methylbenzoyl)amino]phenyl}-3-nitrobenzamide, also known as MNK1-IN-1, is a small molecule inhibitor that targets the eukaryotic translation initiation factor 4E (eIF4E) and mitogen-activated protein kinase-interacting kinase 1 (MNK1). This molecule has shown potential in cancer treatment, as it targets the MNK1/eIF4E pathway, which is often overexpressed in cancer cells.
Mechanism of Action
4-chloro-N-{3-[(2-methylbenzoyl)amino]phenyl}-3-nitrobenzamide inhibits the MNK1/eIF4E pathway by binding to the ATP-binding pocket of MNK1, which prevents the phosphorylation of eIF4E. This, in turn, inhibits the translation of oncogenic mRNAs and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-N-{3-[(2-methylbenzoyl)amino]phenyl}-3-nitrobenzamide inhibits the growth of various cancer cell lines, including breast cancer, melanoma, and glioblastoma. This molecule has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in mouse models. However, it is important to note that this molecule may also have off-target effects, which could lead to unintended consequences.
Advantages and Limitations for Lab Experiments
One advantage of 4-chloro-N-{3-[(2-methylbenzoyl)amino]phenyl}-3-nitrobenzamide is its specificity for the MNK1/eIF4E pathway, which makes it a promising candidate for cancer treatment. However, this molecule may also have off-target effects, which could lead to unintended consequences. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for this molecule.
Future Directions
There are several future directions for 4-chloro-N-{3-[(2-methylbenzoyl)amino]phenyl}-3-nitrobenzamide. One direction is to investigate its potential in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to determine its efficacy in animal models of cancer. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for this molecule. Finally, it would be interesting to investigate the potential of this molecule in other diseases, such as inflammatory disorders and viral infections.
Synthesis Methods
The synthesis of 4-chloro-N-{3-[(2-methylbenzoyl)amino]phenyl}-3-nitrobenzamide involves a multi-step process. The first step involves the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. The second step involves the reaction of 2-methylbenzoyl chloride with 3-nitroaniline to form 3-nitro-N-(2-methylbenzoyl)aniline. The final step involves the reaction of 3-nitro-N-(2-methylbenzoyl)aniline with 4-chlorobenzoyl chloride to form 4-chloro-N-{3-[(2-methylbenzoyl)amino]phenyl}-3-nitrobenzamide.
Scientific Research Applications
4-chloro-N-{3-[(2-methylbenzoyl)amino]phenyl}-3-nitrobenzamide has been extensively studied for its potential in cancer treatment. Studies have shown that this molecule inhibits the MNK1/eIF4E pathway, which is often overexpressed in cancer cells and is involved in tumor growth and survival. Inhibition of this pathway has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines, including breast cancer, melanoma, and glioblastoma.
properties
IUPAC Name |
4-chloro-N-[3-[(2-methylbenzoyl)amino]phenyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O4/c1-13-5-2-3-8-17(13)21(27)24-16-7-4-6-15(12-16)23-20(26)14-9-10-18(22)19(11-14)25(28)29/h2-12H,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHBIIZXRRMLGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(3-{[(2-methylphenyl)carbonyl]amino}phenyl)-3-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-nitrophenyl)-3,4-dihydropyrido[3',2':5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione](/img/structure/B6139607.png)
![N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B6139612.png)
![N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]isonicotinamide](/img/structure/B6139618.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-2-thienylurea](/img/structure/B6139632.png)
![ethyl 5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6139638.png)

![3-{[4-(cyclobutylmethyl)-1-piperazinyl]methyl}-1-(2,2-dimethylpropyl)-3-hydroxy-2-piperidinone](/img/structure/B6139653.png)
![[3-(4-fluorobenzyl)-1-(1-isoquinolinylcarbonyl)-3-piperidinyl]methanol](/img/structure/B6139659.png)
![2-{[4-(4-fluorophenyl)-4-oxobutyl]thio}-4,6-diphenylnicotinonitrile](/img/structure/B6139660.png)
![N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-2-(2-thienyl)acetamide](/img/structure/B6139663.png)
![methyl 4-[(2-{[(3-methylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoate](/img/structure/B6139665.png)
![5-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-3-(3-thienylmethyl)-1,2,4-oxadiazole](/img/structure/B6139670.png)
![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B6139678.png)
![3-(4-fluorophenyl)-7-isopropylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6139681.png)